

# Application Notes and Protocols for DS18561882 in T-Cell-Mediated Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025



**Product: DS18561882** 

Target: Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)

Application: Preclinical Research of T-Cell-Mediated Inflammation
Introduction

**DS18561882** is a potent, selective, and orally bioavailable small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2][3] MTHFD2 is highly expressed in activated immune cells and plays a critical role in nucleotide synthesis, particularly de novo purine synthesis, which is essential for the proliferation and effector functions of T-cells.[4][5] Inhibition of MTHFD2 by **DS18561882** has been shown to modulate T-cell responses and ameliorate disease severity in various preclinical models of inflammation, making it a valuable tool for studying T-cell-mediated inflammatory and autoimmune diseases.[1][4]

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing **DS18561882** for investigating T-cell biology and its role in inflammatory processes.

## **Quantitative Data Summary**



The following tables summarize key quantitative parameters of **DS18561882** from biochemical, cellular, and in vivo studies.

**Table 1: Biochemical and Cellular Activity of** 

DS18561882

| Parameter     | Value     | Cell Line/System                    | Reference    |
|---------------|-----------|-------------------------------------|--------------|
| IC50 (MTHFD2) | 0.0063 μΜ | Biochemical Assay                   | [6]          |
| IC50 (MTHFD1) | 0.57 μΜ   | Biochemical Assay                   | [6]          |
| GI50          | 140 nM    | MDA-MB-231 (Human<br>Breast Cancer) | [2][3][6][7] |

### Table 2: In Vitro Effects of DS18561882 on Human T-

**Cells** 

| T-Cell Subset | Effect                                       | Concentration | Reference |
|---------------|----------------------------------------------|---------------|-----------|
| Th17          | Decreased Proliferation, Increased Apoptosis | 2 μΜ          | [4]       |
| Treg          | Decreased<br>Proliferation                   | 2 μΜ          | [4]       |
| Th1           | Reduced Proliferation                        | Not specified | [4]       |
| All Subsets   | Reduced CD25<br>Expression                   | 2 μΜ          | [4]       |

# Table 3: In Vivo Oral Pharmacokinetics of **DS18561882** in Mice



| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Reference |
|--------------|--------------|--------------|---------------|-----------|
| 30           | 11.4         | 2.21         | 64.6          | [6]       |
| 100          | 56.5         | 2.16         | 264           | [6]       |
| 300          | 90.1         | 2.32         | 726           | [6]       |

## **Signaling Pathway**

The mechanism of action of **DS18561882** in T-cells involves the inhibition of MTHFD2, leading to a cascade of downstream effects that ultimately suppress inflammatory responses.





Click to download full resolution via product page



Caption: **DS18561882** inhibits MTHFD2, leading to reduced purine synthesis and mTORC1 signaling.

## **Experimental Protocols**

## Protocol 1: In Vitro Differentiation and Inhibition of Human CD4+ T-Cells

This protocol describes the differentiation of human naïve CD4+ T-cells into Th1, Th17, and Treg subsets and the assessment of the effects of **DS18561882**.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naïve CD4+ T-Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55  $\mu$ M 2-mercaptoethanol
- Human T-cell Activation/Expansion Kit (e.g., anti-CD2, anti-CD3, anti-CD28 beads)
- Recombinant Human Cytokines: IL-2, IL-12p70, IL-6, IL-1β, IL-23, TGF-β1
- Neutralizing Antibodies: Anti-IL-4, Anti-IFN-y
- DS18561882 (stock solution in DMSO)
- Cell proliferation dye (e.g., CFSE or similar)
- Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3, anti-IFN-γ, anti-IL-17A)
- PMA, Ionomycin, and GolgiPlug/Brefeldin A

### Procedure:

- Isolate naïve CD4+ T-cells from human PBMCs according to the manufacturer's instructions.
- Label the isolated T-cells with a cell proliferation dye if assessing proliferation.



- Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Activate the T-cells with activation/expansion beads at a 2:1 cell-to-bead ratio.
- Add the appropriate cytokine cocktails for differentiation:
  - Th1: IL-2 (100 U/mL), IL-12p70 (5 ng/mL), anti-IL-4 (2 μg/mL)
  - $\circ$  Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (2 μg/mL), anti-IL-4 (2 μg/mL)
  - Treg: IL-2 (100 U/mL), TGF-β1 (5 ng/mL)
- Add DS18561882 to the desired final concentration (e.g., 2 μM for human cells) or an equivalent volume of DMSO as a vehicle control.[4]
- Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
- For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (GolgiPlug or Brefeldin A) for the last 4-6 hours of culture.
- Harvest the cells and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for transcription factors (e.g., T-bet, RORyt, FoxP3) and cytokines (e.g., IFN-y, IL-17A) using appropriate fixation/permeabilization buffers.
- Analyze the samples by flow cytometry to assess proliferation (dye dilution), viability, activation marker expression, and cytokine production.

## Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model

This protocol outlines a T-cell-dependent DTH model to evaluate the in vivo efficacy of **DS18561882**.

Materials:

### Methodological & Application





- 8-16 week old mice (e.g., C57BL/6)
- Keyhole Limpet Hemocyanin (KLH)
- Complete Freund's Adjuvant (CFA)
- DS18561882
- Vehicle for oral administration (e.g., 0.5% w/v methylcellulose 400 solution)
- Calipers for ear thickness measurement

#### Procedure:

- Sensitization:
  - Prepare an emulsion of KLH in CFA.
  - Immunize mice by subcutaneous injection with the KLH/CFA emulsion.
- Treatment:
  - Begin oral administration of **DS18561882** or vehicle to the mice daily, starting from the day
    of sensitization or a few days before the challenge. A typical dose for anti-inflammatory
    effects has not been explicitly published, but anti-tumor effects in mice were observed at
    doses of 30-300 mg/kg, administered twice daily.[2][6]
  - Prepare the dosing solution by suspending **DS18561882** in 0.5% methylcellulose.[6]
     Ensure the suspension is uniform using a homogenizer or sonicator. Prepare fresh daily.[8]
- Challenge:
  - Approximately 5-7 days after sensitization, challenge the mice by injecting KLH in saline into one ear pinna. Inject saline alone into the contralateral ear as a control.
- Measurement:



- Measure the ear thickness of both ears using calipers at 24, 48, and 72 hours postchallenge.
- The DTH response is quantified as the change in ear thickness (KLH-injected ear minus saline-injected ear).
- Analysis:
  - Compare the DTH response between the **DS18561882**-treated and vehicle-treated groups.
  - Monitor animal weight throughout the experiment to assess for any overt toxicity.

### **Experimental Workflow Diagram**







Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo studies of **DS18561882** in T-cell inflammation.

### **Disclaimer**

**DS18561882** is for research use only and is not for human or veterinary use. The information provided in these application notes is intended as a guide and may require optimization for specific experimental conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DS18561882 in T-Cell-Mediated Inflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#ds18561882-for-studying-t-cell-mediated-inflammation]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com